molecular formula C22H17ClN4O2 B2999535 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-08-7

2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2999535
CAS No.: 712296-08-7
M. Wt: 404.85
InChI Key: YSBDCNWWYWADDF-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (hereafter referred to as the "target compound") is a pyrano[3,2-c]pyridine derivative with a molecular formula C₂₂H₁₇ClN₄O₂ and SMILES notation CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CN=CC=C4 .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-13-10-18-20(22(28)27(13)12-16-4-2-3-9-26-16)19(17(11-24)21(25)29-18)14-5-7-15(23)8-6-14/h2-10,19H,12,25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBDCNWWYWADDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

For instance, indole derivatives have been reported to inhibit inflammation. This suggests that 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile may interact with its targets in a way that modulates their activity, leading to changes in cellular functions.

Pharmacokinetics

Similar compounds, such as indole derivatives, are known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution in the body.

Result of Action

Similar compounds have been reported to show various biological activities, such as anti-inflammatory and antiviral effects. This suggests that the compound may lead to changes in cellular functions and molecular pathways, potentially resulting in therapeutic effects.

Action Environment

Similar compounds are known to be highly soluble in water and other polar solvents, suggesting that the compound’s action and stability may be influenced by the solvent environment.

Biological Activity

The compound 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile , known by its CAS number 612049-23-7, is a member of the pyrano[3,2-c]pyridine family. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the available literature on its biological activities, synthesizing findings from various studies.

  • Molecular Formula : C22H17ClN4O2
  • Molecular Weight : 404.85 g/mol
  • Structure : The compound features a pyrano-pyridine core with various substituents that contribute to its biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds related to the pyrano[3,2-c]pyridine structure. For instance:

  • In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • The compound's structural characteristics suggest potential interactions with bacterial cell membranes or metabolic pathways, although specific mechanisms remain to be elucidated.

Anticancer Activity

Research has also indicated that similar compounds exhibit anticancer properties:

  • Compounds with related structures have shown effectiveness in inhibiting cancer cell proliferation in various assays .
  • The mechanism may involve the induction of apoptosis or interference with specific signaling pathways associated with tumor growth.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Some derivatives have shown significant inhibition, which is crucial for developing treatments for neurodegenerative diseases .
  • Urease Inhibition : Studies indicate strong inhibitory activity against urease, which is relevant for treating conditions like urinary tract infections .

Study on Antibacterial Efficacy

A study synthesized a series of pyrano[3,2-c]pyridine derivatives and tested their antibacterial efficacy against multiple strains. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)IC50 (µg/mL)
ASalmonella typhi1815
BBacillus subtilis2012
CStaphylococcus aureus1425

Enzyme Inhibition Study

In another study focusing on enzyme inhibition:

CompoundEnzyme TargetIC50 (µM)
AAcetylcholinesterase5.1
BUrease4.7

These findings suggest that the compound's structural features are conducive to binding and inhibiting target enzymes effectively.

Comparison with Similar Compounds

Substituent Variations at the 4-Position (Aromatic Ring)

Compound Name 4-Position Substituent Molecular Formula Key Properties/Findings References
Target Compound 4-chlorophenyl C₂₂H₁₇ClN₄O₂ Predicted high lipophilicity due to Cl substitution; no bioactivity data reported.
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-... 4-hydroxyphenyl C₂₂H₁₈N₄O₃ Increased polarity due to -OH group; potential for hydrogen bonding.
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-... 2-chlorophenyl C₂₅H₂₁ClN₄O₂ Steric hindrance from 2-Cl may reduce binding affinity in biological systems.
2-Amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-... 3-chlorophenyl C₂₂H₁₇ClN₄O₂ Meta-Cl substitution alters electronic distribution vs. para-Cl in the target compound.
2-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-... 4-(4-Cl-benzyloxy)-3-methoxy C₂₉H₂₄ClN₃O₄ Enhanced steric bulk and electron-rich aromatic system; potential kinase inhibition.

Key Observations :

  • Chlorine Position : The para-Cl in the target compound maximizes lipophilicity compared to ortho- or meta-Cl analogs .
  • Polar Groups : Hydroxyphenyl derivatives (e.g., ) exhibit higher solubility in polar solvents, which may improve pharmacokinetics.

Variations at the 6-Position (Alkyl/Pyridinyl Groups)

Compound Name 6-Position Substituent Notable Features References
Target Compound Pyridin-2-ylmethyl Pyridine ring enables π-π stacking interactions; may enhance binding to aromatic receptors.
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-... Hydroxymethyl Hydroxymethyl group increases hydrophilicity; IR data shows O-H stretch at 3406 cm⁻¹.
6-Amino-5-(4-chlorophenyl)-4,8-diphenyl-2-thioxo-... Thioxo group Thioxo substitution alters electron density; potential antimicrobial activity inferred.

Key Observations :

  • Pyridinyl vs. Hydroxymethyl : The pyridin-2-ylmethyl group in the target compound may confer better membrane permeability than polar hydroxymethyl analogs .

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